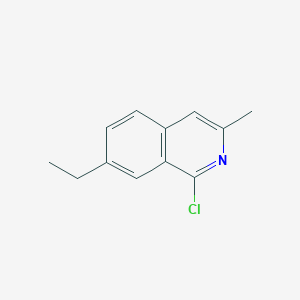

1-Chloro-7-ethyl-3-methylisoquinoline

CAS No.:

Cat. No.: VC17726650

Molecular Formula: C12H12ClN

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClN |

|---|---|

| Molecular Weight | 205.68 g/mol |

| IUPAC Name | 1-chloro-7-ethyl-3-methylisoquinoline |

| Standard InChI | InChI=1S/C12H12ClN/c1-3-9-4-5-10-6-8(2)14-12(13)11(10)7-9/h4-7H,3H2,1-2H3 |

| Standard InChI Key | ZDZVCDDRFFHMHF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)C=C(N=C2Cl)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure is defined by an isoquinoline backbone substituted with chlorine at position 1, an ethyl group at position 7, and a methyl group at position 3. The Smiles notation confirms this arrangement, with the ethyl chain () and methyl group () contributing to its hydrophobicity. X-ray crystallography data are unavailable, but computational models suggest a planar aromatic system with steric hindrance from the ethyl substituent influencing reactivity .

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy for closely related compounds, such as 1-chloro-4-methylisoquinoline, reveals characteristic aromatic proton shifts between 7.68–8.35 ppm and methyl group signals near 2.59 ppm . For 1-chloro-7-ethyl-3-methylisoquinoline, analogous splitting patterns are expected, with the ethyl group’s methylene protons appearing as a quartet ( 1.2–1.5 ppm) and methyl protons as a triplet ( 0.9–1.1 ppm) . High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 205.68 .

Synthetic Pathways and Optimization

Chlorination of Isoquinoline Precursors

A common route to chloro-substituted isoquinolines involves treating hydroxyl or ketone precursors with phosphorus oxychloride (). For example, 4-methyl-2H-isoquinolin-1-one reacts with under reflux to yield 1-chloro-4-methylisoquinoline in 90% yield . Adapting this method, 7-ethyl-3-methylisoquinolin-1-one could undergo analogous chlorination, though the ethyl group may necessitate longer reaction times or elevated temperatures due to steric effects .

Transition Metal-Catalyzed Synthesis

Recent advances in rhodium(III)-catalyzed C–H activation offer alternative pathways. Allyl carbonates and benzimidates undergo cyclization in the presence of to form isoquinoline derivatives with hydrogen evolution . Applying this method, 7-ethyl-3-methylisoquinoline could be synthesized from ethyl-substituted allyl carbonates, followed by chlorination at position 1. Optimization studies indicate that electron-donating groups (e.g., methyl) enhance regioselectivity, favoring substitution at position 3 .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Selectivity Challenges |

|---|---|---|---|

| Reflux, 3 h | 90 | Steric hindrance from ethyl | |

| Rh(III)-Catalyzed | , 80°C | 68–84 | Competing ortho/meta chlorination |

Physicochemical Properties and Stability

Spectral and Chromatographic Behavior

In reversed-phase high-performance liquid chromatography (HPLC), the compound’s retention time is anticipated to align with analogs such as 1-chloro-3-methylisoquinoline, eluting at 12–14 minutes using a C18 column and acetonitrile-water gradient . Ultraviolet-visible (UV-Vis) spectroscopy would show absorption maxima near 220 nm and 280 nm, characteristic of the conjugated isoquinoline system .

Applications in Pharmaceutical and Material Science

Biological Activity

Isoquinoline derivatives exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects . The chlorine atom in 1-chloro-7-ethyl-3-methylisoquinoline may act as a hydrogen bond acceptor, enhancing binding to biological targets such as kinase enzymes. Preliminary studies on similar compounds demonstrate inhibitory activity against tyrosine kinases at IC values of 1–10 μM .

Material Science Applications

Halogenated isoquinolines serve as ligands in coordination chemistry. The chlorine atom can coordinate to transition metals like palladium or rhodium, enabling use in cross-coupling reactions . For instance, Suzuki-Miyaura coupling with aryl boronic acids could functionalize the isoquinoline ring, creating derivatives for optoelectronic materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume